3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-PHENYLTHIOUREA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-PHENYLTHIOUREA typically involves the reaction of 1,3-benzodioxole derivatives with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-PHENYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the thiourea group.
Substitution: Substituted benzodioxole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-PHENYLTHIOUREA involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition can lead to anti-inflammatory and analgesic effects. Additionally, its cytotoxic effects on cancer cells are believed to involve the induction of apoptosis through the disruption of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid: Another benzodioxole derivative with potential medicinal applications.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler benzodioxole compound used in various chemical syntheses.
Uniqueness
3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-PHENYLTHIOUREA is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c20-15(17-12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)19-10-18-13/h1-8H,9-10H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMWKSVDQADZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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